
5-phenylisoxazol-3-amine
Overview
Description
5-Phenylisoxazol-3-amine: is a heterocyclic compound with the molecular formula C9H8N2O . It is part of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Mechanism of Action
Target of Action
Compounds with the five-membered isoxazole, isothiazole, and 1,3,4-thiadiazole heterocycles, which include 5-phenyl-1,2-oxazol-3-amine, are known to possess high potential for biological activity . They are privileged scaffolds for the development of pharmaceutical agents . These compounds are known to bind to key sites of enzymes regulating biological action .
Mode of Action
It is known that the presence of an amino group additionally increases the biopotential of the molecule, and the introduction of an aromatic fragment makes it possible to implement binding with a biotarget by stacking .
Biochemical Pathways
It is known that oxazole-based derivatives have been used against various diseases, indicating their importance for the development as potential pharmaceutical agents .
Pharmacokinetics
The compound is known to be a stable liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
It is known that oxazole-based derivatives have a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
It is known that the compound is a stable liquid at room temperature , which could potentially influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-Phenyl-1,2-oxazol-3-amine in laboratory settings. A study on a similar compound, POPOP, showed changes in luminescence over time when the sample was cooled to the temperature of liquid nitrogen .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of similar compounds are often influenced by their interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of similar compounds can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-phenylisoxazol-3-amine typically involves the cyclization of benzoylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water at elevated temperatures (around 80°C). After the reaction, the mixture is acidified with hydrochloric acid, and the product is extracted and purified .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
5-Phenylisoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
5-Phenylisoxazol-3-amine has been investigated for its potential therapeutic applications. Its derivatives have shown promise in various biological activities:
- Antimicrobial Activity : Research indicates that isoxazole derivatives, including this compound, possess antimicrobial properties. For instance, compounds derived from isoxazole structures have been tested against a range of bacterial strains, demonstrating significant inhibitory effects .
- Antioxidant Properties : A study highlighted the antioxidant capabilities of certain isoxazole derivatives. These compounds were evaluated using models such as Caenorhabditis elegans and human fibroblasts, showing that some derivatives exhibited superior antioxidant activity compared to established antioxidants like quercetin .
- Anti-inflammatory Effects : Isoxazole compounds have been linked to anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for developing anti-inflammatory drugs .
Synthetic Applications
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Novel Compounds : The compound can be utilized in the synthesis of various heterocyclic compounds, enhancing the diversity of chemical libraries for drug discovery. Its reactivity allows for the formation of complex structures through various coupling reactions .
- Intermediate in Drug Development : As a synthetic intermediate, this compound can be transformed into more complex molecules that may have enhanced pharmacological profiles. This aspect is crucial for the development of new therapeutic agents targeting specific diseases .
Material Science Applications
The unique properties of this compound also make it suitable for applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities such as thermal stability or chemical resistance. Research into polymer composites containing isoxazole units suggests improved mechanical properties and thermal behavior .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
- 4-Phenylisoxazol-5-amine
- 4-Methyl-3-phenylisoxazol-5-amine
- 3-Phenylisoxazol-5-ol
- 5-Phenylisoxazole
- 3-Phenylisoxazole
- Ethyl 5-phenylisoxazole-3-carboxylate
- 5-(Bromomethyl)-3-phenylisoxazole
- 3-(5-Phenylisoxazol-3-yl)propanoic acid
- (3-Phenylisoxazol-5-yl)methanol
Comparison:
Compared to its analogs, 5-phenylisoxazol-3-amine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its derivatives often exhibit enhanced biological activity and stability, making them suitable for drug development and material science .
Biological Activity
5-Phenylisoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological efficacy, and potential applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylhydrazine with an appropriate isocyanate or through cyclization methods involving hydroxylamine derivatives. Recent advancements have demonstrated various synthetic routes, including metal-free methods that enhance yield and reduce environmental impact .
Biological Activities
This compound exhibits a range of biological activities, including:
-
Enzyme Inhibition :
- α-Amylase and α-Glucosidase Inhibition : Compounds derived from this compound have shown promising results as dual inhibitors of α-amylase and α-glucosidase, which are critical targets in managing diabetes. For instance, a derivative exhibited an IC50 value of 16.4 μM for α-amylase and 31.6 μM for α-glucosidase .
Compound IC50 (μM) Target Enzyme 5h 16.4 α-Amylase 5h 31.6 α-Glucosidase Acarbose 24.0 α-Amylase Acarbose 49.3 α-Glucosidase -
Antitubercular Activity :
- Recent studies have explored the antitubercular properties of isoxazole derivatives, including those based on this compound. Compounds synthesized showed moderate activity against Mycobacterium tuberculosis, with MIC values ranging from 0.34 to 0.41 μM compared to the standard drug isoniazid (MIC = 0.91 μM) .
- Histone Deacetylase (HDAC) Inhibition :
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound derivatives and their target enzymes:
- Binding Energies :
- Interaction Profiles :
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
- Dual Enzyme Inhibitors :
- Antitubercular Efficacy :
Properties
IUPAC Name |
5-phenyl-1,2-oxazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWHEPWBIADPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6455-31-8 | |
Record name | 5-phenyl-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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